
morpholine-2-carboxamide dihydrochloride
Overview
Description
morpholine-2-carboxamide dihydrochloride is a chemical compound with the molecular formula C5H12Cl2N2O2. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a morpholine ring and a carboxamide group, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine-2-carboxylic acid amide dihydrochloride typically involves the reaction of morpholine with a carboxylic acid derivative under specific conditions. One common method is the reaction of morpholine with chloroacetic acid, followed by the addition of ammonia to form the carboxamide group. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of morpholine-2-carboxylic acid amide dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control .
Chemical Reactions Analysis
Types of Reactions
morpholine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
morpholine-2-carboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of morpholine-2-carboxylic acid amide dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the context. It can also interact with proteins and nucleic acids, affecting their structure and function. The pathways involved include binding to active sites, altering enzyme kinetics, and modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Morpholine-4-carboxylic acid
- Morpholine-3-carboxylic acid
- Morpholine-2-carboxylic acid
Uniqueness
morpholine-2-carboxamide dihydrochloride is unique due to its specific structure, which includes both a morpholine ring and a carboxamide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it a preferred choice for certain biochemical studies .
Biological Activity
Morpholine-2-carboxamide dihydrochloride, with the molecular formula CHClNO, is a chemical compound that plays a significant role in various biochemical applications. Its unique structure comprises a morpholine ring and a carboxamide group, which endows it with distinct biological activities. This compound is particularly relevant in the fields of medicinal chemistry, pharmacology, and biochemistry.
This compound exhibits biological activity primarily through its interactions with enzymes and cellular pathways. It can act as either an inhibitor or an activator of specific enzymes, depending on the biochemical context. This dual role allows it to modulate various cellular functions such as:
- Gene Expression : The compound influences gene expression related to metabolic pathways.
- Cell Signaling : It modulates signaling pathways that impact cellular metabolism and function.
- Enzyme Kinetics : this compound can alter enzyme kinetics by binding to active or allosteric sites on enzymes.
Cellular Effects
Research indicates that this compound affects different types of cells, leading to changes in cellular processes. For example, it has been shown to:
- Influence metabolic pathways by interacting with key enzymes.
- Induce cytotoxic effects at higher concentrations in various cancer cell lines, such as HepG2 (human liver cancer) and HeLa (cervical cancer) cells.
Dosage and Toxicity
The biological effects of this compound are dose-dependent. Studies have demonstrated that:
- Low Doses : Minimal effects on cellular function.
- High Doses : Potentially toxic effects, indicating the need for careful dosage management in therapeutic applications.
Stability and Degradation
The stability of this compound is crucial for its efficacy. Laboratory studies suggest that while the compound remains stable under specific conditions, it can degrade over time, affecting its biological activity.
Anticancer Activity
Several studies have evaluated the anticancer properties of morpholine derivatives, including this compound:
-
In Vitro Studies :
- A study reported that morpholine derivatives exhibited significant cytotoxic activity against HeLa cells with IC values comparable to standard chemotherapeutics like 5-fluorouracil .
- Another investigation demonstrated that certain morpholine derivatives showed promising activity against HepG2 cells, with IC values as low as 3.54 µg/mL .
- Mechanistic Insights :
Enzyme Inhibition Studies
Research has highlighted the role of this compound in enzyme inhibition:
- Tyrosinase Inhibition : Compounds derived from morpholine have shown varying degrees of tyrosinase inhibition, which is significant for skin-related disorders . The presence of hydroxyl groups on the phenyl ring enhances inhibitory activity against tyrosinase.
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to other morpholine derivatives:
Compound Name | Anticancer Activity (IC) | Enzyme Inhibition | Unique Features |
---|---|---|---|
This compound | 3.54 µg/mL (HepG2) | Moderate | Dual role as inhibitor/activator |
Morpholine-4-carboxylic acid | Varies | High | Different carboxylic position affects activity |
Morpholine-3-carboxylic acid | Varies | Moderate | Structural differences alter reactivity |
Properties
IUPAC Name |
morpholine-2-carboxamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.2ClH/c6-5(8)4-3-7-1-2-9-4;;/h4,7H,1-3H2,(H2,6,8);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCGRROSPIYSSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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